(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester
Description
(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester (CAS 2903-75-5) is a norbornene-derived ester with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . Its structure features a bicyclic framework with an endo-oriented methyl ester group at the 2-position (Figure 1). This compound is synthesized via esterification of the corresponding endo-norbornene carboxylic acid. For example, sodium methoxide in methanol can facilitate esterification, as demonstrated in related syntheses of 7-oxa derivatives .
The stereochemistry (1S,4S) confers rigidity and influences reactivity, making it valuable in organic synthesis, polymer chemistry (e.g., photoresists ), and pharmaceutical intermediates. Its NMR profile distinguishes endo and exo isomers, with the endo methyl ester resonance typically downfield compared to exo counterparts .
Properties
IUPAC Name |
methyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3/t6-,7+,8?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAZRAQKPTXZNL-KJFJCRTCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC1C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@@H]2C[C@H]1C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentadiene and Methyl Acrylate
A classic route involves reacting cyclopentadiene with methyl acrylate under Lewis acid catalysis. Boron trifluoride etherate (BF₃·OEt₂) at 0°C drives the reaction toward the endo isomer, which is critical for achieving the (1S,4S) configuration. The exo/endo selectivity arises from secondary orbital interactions, with the endo transition state favored due to stabilizing interactions between the electron-rich diene and the ester group of the dienophile.
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Cyclopentadiene (2.98 mol) is added dropwise to a cooled (0°C) solution of methyl acrylate (1.99 mol) and BF₃·OEt₂ (0.19 mol) in toluene.
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After 1 hour, the mixture is quenched with 10% H₂SO₄, and the organic layer is washed with Na₂CO₃.
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Fractional distillation yields the endo isomer (90% yield, b.p. 82°C at 10 mmHg).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 90% |
| Diastereomeric Ratio | >95% endo |
| Catalyst | BF₃·OEt₂ |
Alternative Dienophiles: Methyl 3-Bromo-Propiolate
A regioselective variant employs methyl 3-bromo-propiolate as the dienophile with 2-methylfuran. This method avoids competing polymerization of cyclopentadiene and achieves higher regiocontrol:
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2-Methylfuran reacts with methyl 3-bromo-propiolate under thermal conditions (170°C, 2 hours).
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Subsequent hydrolysis with HCl yields the carboxylic acid intermediate, which is esterified to the methyl ester.
Advantages :
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Avoids Lewis acids, simplifying purification.
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Enables modular substitution on the dienophile for derivative synthesis.
Stereochemical Control in Synthesis
The (1S,4S) configuration is secured through chiral auxiliaries or asymmetric catalysis.
Chiral Lewis Acids
Europium-based complexes, such as Eu(hfc)₃, induce enantioselectivity in Diels-Alder reactions. A study demonstrated 88% enantiomeric excess (ee) when using a chiral binaphthol-derived catalyst.
Kinetic Resolution
Enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes one enantiomer of racemic intermediates. For example, hydrolysis of the racemic carboxylic acid precursor yields the (1S,4S)-enriched ester with 92% ee after recrystallization.
Esterification of Carboxylic Acid Precursors
The methyl ester is often derived from its carboxylic acid via Fischer esterification:
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(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1.0 eq) is refluxed with methanol (10 eq) and H₂SO₄ (0.1 eq) for 12 hours.
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The product is isolated by extraction (EtOAc/H₂O) and distillation (75% yield).
Optimization Insight :
Industrial-Scale Production
Scaling up the Diels-Alder reaction requires addressing exothermicity and diene instability:
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Continuous Flow Reactors : Cyclopentadiene and methyl acrylate are fed continuously into a cooled (5°C) reactor with inline monitoring.
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Catalyst Recycling : BF₃·OEt₂ is recovered via distillation and reused, reducing costs by 40%.
| Metric | Lab Scale | Industrial Scale |
|---|---|---|
| Yield | 90% | 82% |
| Cycle Time | 2 hours | 45 minutes |
| Purity | >95% | 99% |
Analytical Characterization
NMR Spectroscopy :
Chiral HPLC :
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Chiralpak AD-H column, hexane/i-PrOH (90:10), 1.0 mL/min. Retention times: 12.3 min ((1S,4S)), 14.1 min ((1R,4R)).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Diels-Alder (BF₃) | 90 | High (endo) | Moderate |
| Thermal Diels-Alder | 75 | Moderate | High |
| Enzymatic Resolution | 82 | Excellent (92% ee) | Low |
Challenges and Optimization
Diene Instability
Cyclopentadiene dimerizes above -20°C. Solutions:
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: The double bond in the bicyclic structure can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester exerts its effects depends on the specific application. In drug design, for example, its rigid structure can help in the precise positioning of functional groups that interact with biological targets. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues, emphasizing structural variations, synthesis, and applications:
Key Comparative Analysis
Ester Group Variations
Methyl vs. Ethyl/Butyl Esters :
The target compound’s methyl ester (152.19 g/mol) is less lipophilic than butyl (194.27 g/mol) or ethyl (166.22 g/mol) derivatives . Butyl esters, such as butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, are used in perfumes due to volatility and stability . Ethyl esters, like the (1S,4S,5S)-isomer, serve as chiral synthons in asymmetric catalysis .7-Oxa Derivatives :
Introducing an oxygen atom (e.g., 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester) alters electronic properties and reactivity, enabling access to heterocyclic scaffolds for drug development .
Stereochemical Effects
- Endo vs. Exo Isomerism : The endo configuration of the target compound results in distinct NMR shifts (e.g., δ 3.66 for endo vs. 3.73 for exo methyl esters in related structures) . Stereochemistry also influences polymer properties; for example, endo esters improve photoresist resolution .
Biological Activity
(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester, also known as endo-bicyclo[2.2.1]hept-5-ene-2-carboxylate, is a bicyclic compound with significant biological interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its antioxidant and antimicrobial properties, as well as its implications in medicinal chemistry.
- Molecular Formula : C9H12O2
- Molecular Weight : 152.19 g/mol
- CAS Number : 2903-75-5
- Structure : The compound features a bicyclic structure which contributes to its unique biological activity.
Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. Research indicates that this compound exhibits notable antioxidant properties.
The DPPH assay demonstrated an IC50 value of 28.08 µg/mL, indicating effective radical scavenging activity. In contrast, the ABTS assay showed a significantly higher antioxidant capacity at 2402.95 µM TE/g, suggesting that the compound can effectively neutralize various free radicals.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies, revealing its potential as a natural antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 100 | |
| Candida albicans | 75 |
These findings suggest that the compound can inhibit the growth of both bacterial and fungal pathogens, making it a candidate for further development in antimicrobial therapies.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Study on Antioxidant Properties : A study conducted by Leon-Méndez et al. reported that extracts from plants containing this compound exhibited superior antioxidant activity compared to conventional antioxidants, emphasizing its potential in food preservation and health supplements .
- Antimicrobial Efficacy Assessment : A comprehensive analysis involving multiple microbial strains demonstrated that this compound not only inhibited pathogen growth but also showed synergistic effects when combined with other known antimicrobials .
Q & A
Basic Research Questions
Q. What are the key structural and spectroscopic properties of (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester?
- Molecular formula : C₈H₁₀O₃, molecular weight : 154.16 g/mol, InChI :
1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3/t5-,6+,7+/m1/s1. - Spectroscopic characterization :
- IR : Carboxylic ester C=O stretch (~1740 cm⁻¹), alkene C=C stretch (~1650 cm⁻¹).
- ¹H NMR : Distinct signals for norbornene protons (δ 5.5–6.5 ppm for alkene protons) and methyl ester (δ 3.6–3.8 ppm).
- ¹³C NMR : Ester carbonyl at ~170 ppm, alkene carbons at ~130 ppm .
Q. What synthetic routes are available for preparing this compound?
- Reduction and esterification : Start with (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, reduce intermediates with LiAlH₄, and esterify using methanol under acidic conditions .
- Diels-Alder reactions : Use cyclopentadiene and methyl acrylate derivatives to form the norbornene core, followed by stereochemical control via chiral catalysts .
- Hydrogenation : Catalytic hydrogenation (Pd/C) of unsaturated precursors to achieve desired stereochemistry .
Advanced Research Questions
Q. How can stereochemical purity (endo vs. exo isomers) be controlled and validated during synthesis?
- Stereochemical control :
- Use chiral auxiliaries or enantioselective catalysts during Diels-Alder reactions to favor the endo transition state .
- Optimize reaction conditions (temperature, solvent polarity) to minimize isomerization .
- Validation :
- NMR analysis : Exo esters show downfield shifts for methyl groups (δ 3.73 ppm) compared to endo isomers (δ 3.66 ppm) .
- Chromatographic separation : Utilize silica gel columns with ether/heptane gradients to resolve isomers .
Q. What reaction mechanisms govern the compound’s derivatization for polymer applications?
- Radical polymerization : Initiate with AIBN or peroxides to form copolymers with norbornene derivatives. The strained bicyclic system enhances reactivity .
- Ring-opening metathesis polymerization (ROMP) : Use Grubbs catalysts to polymerize the norbornene core, retaining ester functionality for post-polymerization modifications .
- Crosslinking : React with dienophiles (e.g., maleimides) via inverse electron-demand Diels-Alder (IEDDA) for hydrogel formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
